molecular formula C17H12Cl2O B8662507 MFCD00098031

MFCD00098031

Cat. No.: B8662507
M. Wt: 303.2 g/mol
InChI Key: KKVCZNHIJHTDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on standardized nomenclature conventions, MDL numbers typically correspond to specific chemical structures cataloged in chemical databases. Such identifiers are critical for tracking physicochemical properties, synthesis methods, and applications in industrial or academic research. For instance, compounds with MDL numbers in the evidence (e.g., MFCD00039227 in ) are characterized by molecular formulas, hazard classifications, and synthesis pathways, which are essential for reproducibility and safety assessments .

Properties

Molecular Formula

C17H12Cl2O

Molecular Weight

303.2 g/mol

IUPAC Name

1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C17H12Cl2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H

InChI Key

KKVCZNHIJHTDFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00098031 typically involves the reaction of p-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired pentadienone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

MFCD00098031 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pentadienone to the corresponding alcohols or alkanes.

    Substitution: The p-chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

MFCD00098031 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of MFCD00098031 involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on MFCD00098031 is absent, the evidence provides frameworks for comparing structurally or functionally analogous compounds. Below is a generalized approach to such comparisons, derived from methodologies in the evidence:

Structural and Functional Similarity

and highlight comparisons based on similarity scores (0.71–1.00), molecular formulas, and key properties like solubility, bioavailability, and synthetic accessibility. For example:

  • CAS 1533-03-5 (MFCD00039227, C₁₀H₉F₃O) is compared to compounds such as 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (similarity: 0.95) and 1-(4-(trifluoromethyl)phenyl)propan-1-one (similarity: 0.87). These analogs share trifluoromethyl groups, influencing reactivity and applications in pharmaceuticals or agrochemicals .
  • CAS 1761-61-1 (MFCD00003330, C₇H₅BrO₂) is structurally similar to brominated aromatic compounds, which are pivotal in polymer chemistry and flame retardants (e.g., discusses brominated flame retardants) .

Physicochemical Properties

Key metrics for comparison include:

Property Example from (CAS 1533-03-5) Typical Analog (CAS 1046861-20-4)
Molecular Weight 202.17 235.27
Log P (XLOGP3) 2.15 2.15 (varies by substitution)
Bioavailability Score 0.55 0.55
Synthetic Accessibility 2.07 2.07–3.50

Substituents like trifluoromethyl (-CF₃) or bromine (Br) significantly alter hydrophobicity, metabolic stability, and industrial applicability .

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